N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18305902
InChI: InChI=1S/C11H10Cl3NO3/c1-6(16)8-5-7(18-2)3-4-9(8)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C11H10Cl3NO3
Molecular Weight: 310.6 g/mol

N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide

CAS No.:

Cat. No.: VC18305902

Molecular Formula: C11H10Cl3NO3

Molecular Weight: 310.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide -

Specification

Molecular Formula C11H10Cl3NO3
Molecular Weight 310.6 g/mol
IUPAC Name N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide
Standard InChI InChI=1S/C11H10Cl3NO3/c1-6(16)8-5-7(18-2)3-4-9(8)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17)
Standard InChI Key ZSPAWDPBRBLJFA-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)OC)NC(=O)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide, reflecting its acetyl and methoxy substituents on the phenyl ring and the trichloromethyl group attached to the acetamide backbone . Its molecular formula is C₁₁H₁₀Cl₃NO₃, with a molecular weight of 310.56 g/mol (calculated based on analogous trichloroacetamides ).

Structural Features

The compound’s structure comprises:

  • A trichloroacetamide moiety (–NH–C(O)–CCl₃), which confers electrophilic reactivity and steric bulk.

  • A 2-acetyl-4-methoxyphenyl group, where the acetyl (–COCH₃) and methoxy (–OCH₃) substituents influence electronic distribution and solubility.

Comparative analysis with structurally similar compounds, such as 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide (PubChem CID 77940) and 2,2,2-trichloro-N-(4-fluorophenyl)acetamide (PubChem CID 302892) , highlights how substituent positioning alters physicochemical properties. For instance, the acetyl group in the ortho position likely enhances steric hindrance compared to para-substituted analogs, affecting reaction kinetics and crystallinity.

Table 1: Comparative Properties of Selected Trichloroacetamides

PropertyN-(2-Acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide 2,2,2-Trichloro-N-(4-fluorophenyl)acetamide
Molecular FormulaC₁₁H₁₀Cl₃NO₃C₉H₈Cl₃NO₂C₈H₅Cl₃FNO
Molecular Weight (g/mol)310.56268.5256.5
Key Substituents2-acetyl, 4-methoxy4-methoxy4-fluoro
Predicted SolubilityLow in water; moderate in polar aprotic solventsLow in waterLow in water

Synthetic Routes and Mechanistic Insights

Synthesis via Trichloroacetimidate Rearrangement

A validated pathway for synthesizing benzylic trichloroacetamides involves the rearrangement of trichloroacetimidates, as demonstrated by Suzuki (2019) . For N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide, the proposed route includes:

  • Preparation of Benzylic Trichloroacetimidate: Reacting 2-acetyl-4-methoxyaniline with trichloroacetonitrile under basic conditions to form the corresponding imidate.

  • Sigmatropic Rearrangement: Heating or using Lewis acids (e.g., TMSOTf) to induce a -sigmatropic shift, yielding the acetamide .

This method, successful for secondary benzylic trichloroacetamides, typically achieves yields of 70–85% . The acetyl group’s electron-withdrawing nature may accelerate the rearrangement by stabilizing transition-state charges.

Alternative Acetylation Strategies

An alternative approach involves direct acetylation of pre-formed trichloroacetamide intermediates:

  • Synthesis of N-(4-methoxyphenyl)-2,2,2-trichloroacetamide: Reacting 4-methoxyaniline with trichloroacetyl chloride.

  • Friedel-Crafts Acetylation: Introducing the acetyl group at the ortho position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

This two-step method may face challenges in regioselectivity, requiring careful control of reaction conditions to avoid over-acylation.

Physicochemical and Spectroscopic Properties

Thermal Stability and Melting Point

Based on analogs , the compound is expected to exhibit a melting point between 120–140°C, with decomposition occurring above 200°C. The trichloromethyl group contributes to thermal stability, while the acetyl moiety may reduce crystal lattice energy, slightly lowering the melting point compared to non-acetylated derivatives.

Solubility and Partition Coefficients

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trichloromethyl and aryl groups. Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane.

  • logP (Octanol-Water): Estimated at 3.2–3.5, indicating moderate lipophilicity suitable for agrochemical applications .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of acetamide), ~1600 cm⁻¹ (C=O of acetyl group), and ~750 cm⁻¹ (C–Cl stretch).

  • ¹H NMR (CDCl₃): Key signals include δ 2.6 ppm (acetyl –CH₃), δ 3.8 ppm (methoxy –OCH₃), and δ 7.3–7.8 ppm (aromatic protons).

  • ¹³C NMR: Peaks at δ 190–200 ppm (carbonyl carbons) and δ 95–100 ppm (CCl₃) .

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